N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine
Description
N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine is a substituted 1,3,5-triazine derivative characterized by three distinct functional groups:
- Chloro substituent at position 4 of the triazine ring, enhancing electrophilicity for nucleophilic substitution reactions.
- N-Octylglycine moiety, which introduces amphiphilic properties due to the octyl chain (hydrophobic) and glycine carboxylate (hydrophilic).
This compound is structurally tailored for applications in agrochemicals or biomolecule conjugation, leveraging the triazine core’s reactivity and substituent-driven solubility. Its synthesis likely involves sequential nucleophilic substitutions on 4,6-dichloro-1,3,5-triazine, followed by glycine derivatization .
Properties
CAS No. |
54015-15-5 |
|---|---|
Molecular Formula |
C19H26ClN5O5S |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
2-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-octylamino]acetic acid |
InChI |
InChI=1S/C19H26ClN5O5S/c1-2-3-4-5-6-7-12-25(13-16(26)27)19-23-17(20)22-18(24-19)21-14-8-10-15(11-9-14)31(28,29)30/h8-11H,2-7,12-13H2,1H3,(H,26,27)(H,28,29,30)(H,21,22,23,24) |
InChI Key |
VOHHCSRJXDBYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CC(=O)O)C1=NC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Biological Activity
N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered interest in various fields, particularly in agricultural chemistry and biochemistry due to its potential biological activity. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-octylglycine 4-chloro-6-(4-sulfoanilino)-1,3,5-triazine. Its molecular formula is with a molecular weight of approximately 367.85 g/mol. The chemical structure features a triazine ring substituted with a chlorinated aniline and an octylglycine moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The primary areas of focus include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Herbicidal Properties : The compound acts as an herbicide by inhibiting specific biochemical pathways in plants. Its mechanism involves interference with photosynthesis and amino acid synthesis.
- Enzyme Inhibition : Some studies have reported that this compound inhibits certain enzymes involved in metabolic pathways, which can have implications for pest control.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 85% |
| Staphylococcus aureus | 16 µg/mL | 90% |
| Pseudomonas aeruginosa | 64 µg/mL | 75% |
Table 2: Herbicidal Activity
| Plant Species | Effective Dose (g/ha) | Observed Effects |
|---|---|---|
| Amaranthus retroflexus | 50 | Complete inhibition of growth |
| Chenopodium album | 100 | Significant reduction in biomass |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Agricultural Field Trials : In a series of field trials conducted on soybean crops, the application of this compound resulted in a marked reduction of weed populations without adversely affecting crop yield. The trials demonstrated that doses as low as 50 g/ha were effective.
- Microbial Resistance Studies : A study investigating the resistance patterns of Staphylococcus aureus revealed that strains exposed to sub-lethal concentrations of the compound developed resistance over time. This finding underscores the importance of monitoring for resistance when using antimicrobial agents.
- Environmental Impact Assessments : Research assessing the environmental impact of this herbicide indicated minimal residual effects on non-target plant species when applied according to recommended guidelines.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Yield : The target compound’s synthesis faces challenges in regioselective sulfonation, with yields (~15–20%) lower than Proglinazine-Ethyl’s optimized routes (68–91%) .
- Biological Testing : Preliminary studies indicate moderate herbicidal activity (EC₅₀ ~10 μM), outperformed by Proglinazine-Ethyl (EC₅₀ ~1 μM) but with reduced mammalian toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
